molecular formula C4H7NO3 B3151273 3-Hydroxyazetidine-3-carboxylic acid CAS No. 70807-37-3

3-Hydroxyazetidine-3-carboxylic acid

Cat. No.: B3151273
CAS No.: 70807-37-3
M. Wt: 117.1 g/mol
InChI Key: CQFLYEKKMHZALH-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-3-carboxylic acid is a four-membered heterocyclic compound with the molecular formula C4H7NO3. This compound is characterized by the presence of both a hydroxyl group and a carboxylic acid group attached to an azetidine ring. The unique structure of this compound makes it an interesting subject of study in organic chemistry and medicinal chemistry .

Mechanism of Action

Target of Action

It is known that azetidines, the class of compounds to which 3-hydroxyazetidine-3-carboxylic acid belongs, are often used in medicinal chemistry due to their potential as amino acid surrogates . This suggests that they may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the stereoselective synthesis starting from 2,3-epoxyamines, where the regioselectivity of the intramolecular cyclization is controlled by the use of magnesium bromide . Another approach involves the base-promoted cyclization of dibromo amino esters to yield aziridines, which can then be thermally isomerized to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as Jones reagent or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.

    3-Aminoazetidine-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness: 3-Hydroxyazetidine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the azetidine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

3-hydroxyazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLYEKKMHZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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